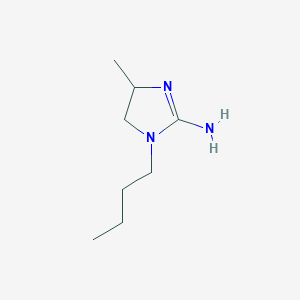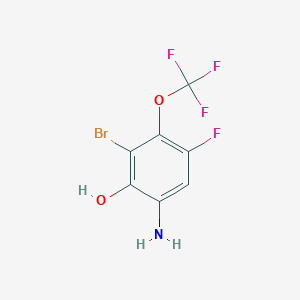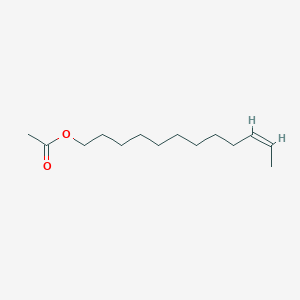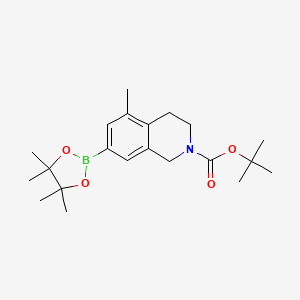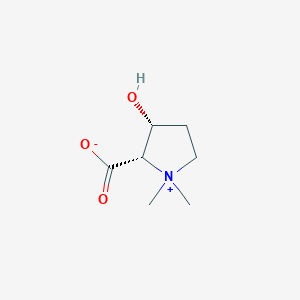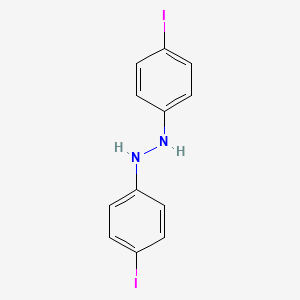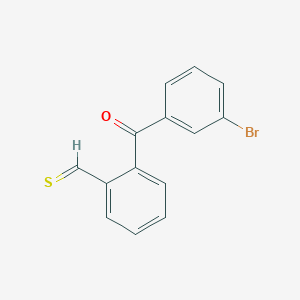
2-(3-Bromobenzoyl)thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromobenzoyl)thiobenzaldehyde is an organic compound that features a bromine atom attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzoyl)thiobenzaldehyde typically involves the bromination of benzoylthiobenzaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzoyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromobenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiol or thioether.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzoylthiobenzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-(3-Bromobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The bromine atom and thiobenzaldehyde moiety can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways, leading to potential therapeutic effects. For example, the compound may inhibit specific enzymes or disrupt cellular processes in microbial or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromobenzaldehyde
- 3-Bromobenzaldehyde
- 4-Bromobenzaldehyde
- Benzoylthiobenzaldehyde
Uniqueness
2-(3-Bromobenzoyl)thiobenzaldehyde is unique due to the presence of both a bromine atom and a thiobenzaldehyde moiety This combination imparts distinct chemical reactivity and potential biological activity compared to other bromobenzaldehyde derivatives
Propiedades
Fórmula molecular |
C14H9BrOS |
|---|---|
Peso molecular |
305.19 g/mol |
Nombre IUPAC |
2-(3-bromobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9BrOS/c15-12-6-3-5-10(8-12)14(16)13-7-2-1-4-11(13)9-17/h1-9H |
Clave InChI |
BSGGFSHUIGQXAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
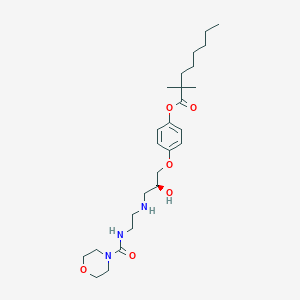
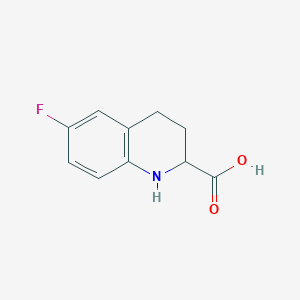
![2H-Pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B15199958.png)
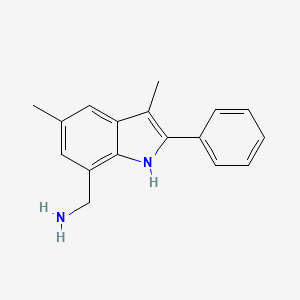
![2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15199967.png)
